Calix(5)arene

概要

説明

Calix(5)arene is a member of the greater calixarene family. It is used in the formation of supramolecular oligo/polymers, which are arrays of monomeric components held together by reversible and highly directional non-covalent bonds . The dynamic and reversible nature of these interactions allows these polymers to display unconventional properties such as stimuli-responsiveness, adaptive behavior, and shape memory .

Synthesis Analysis

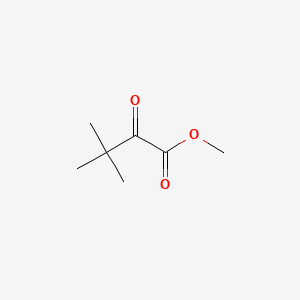

Calix(5)arene can be synthesized through varied temperature sublimation, resulting in the formation of two distinctly different crystal structures or polymorphs α and β . Another method involves the use of p-, m-, or o-xylyl spacers .Molecular Structure Analysis

The molecular structure of Calix(5)arene is quite unique. It can form two distinctly different crystal structures or polymorphs α and β, both of which are based on ‘self-included’ and ‘back-to-back’ helical arrangements of the molecule .Chemical Reactions Analysis

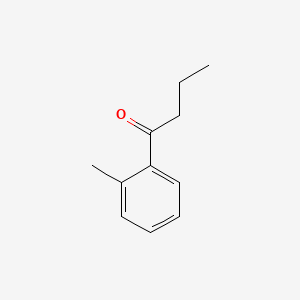

Calix(5)arene can form host-guest complexes with biologically active amines . It also displays gas sorption properties .Physical And Chemical Properties Analysis

Calix(5)arene has the ability to form two distinctly different crystal structures or polymorphs α and β . It also displays gas sorption properties .科学的研究の応用

Material Science: Supramolecular Polymers

Summary of Application

Calix(5)arene molecules are instrumental in the creation of supramolecular polymers due to their ability to engage in host-guest interactions . These polymers are known for their dynamic and reversible non-covalent bonds, which confer unique properties like stimuli-responsiveness and shape memory .

Methods of Application

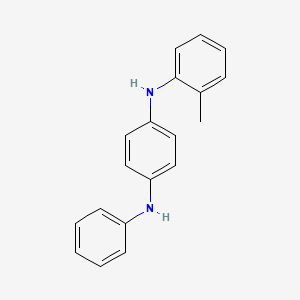

The formation of supramolecular polymers involves iterative association between complementary monomers, driven by host-guest interactions. Calix(5)arene acts as a host molecule, engaging with guest molecules to form either AA/BB- or AB-type polymers .

Results and Outcomes

The degree of polymerization of these supramolecular structures can be predicted using the Carothers’ equation, and the resulting materials display diverse properties, including responsiveness to various chemical or physical stimuli .

Medicine: Anticancer Activity

Summary of Application

Calix(5)arene derivatives have shown potential in cancer therapy, particularly in the development of new anticancer agents with reduced side effects .

Methods of Application

Derivatives of Calix(5)arene are synthesized and their cytotoxic properties are evaluated against various human cancer cell lines using assays like MTT and flow cytometry .

Results and Outcomes

Studies have reported dose-dependent inhibition of cancer cell proliferation, with certain derivatives showing significant cytotoxic effects on specific types of cancer cells .

Environmental Science: Gas Sorption

Summary of Application

Calix(5)arene demonstrates remarkable gas sorption properties, particularly for CO2 at room temperature and atmospheric pressure .

Methods of Application

The application involves sublimation of Calix(5)arene under varied temperature conditions to achieve different crystal structures with gas sorption capabilities .

Results and Outcomes

The β-polymorph of Calix(5)arene, characterized by its helical arrangements, has been found active towards CO2 sorption, indicating its potential use in environmental cleanup efforts .

Analytical Chemistry: Sensing and Detection

Summary of Application

Calix(5)arene compounds are used in the construction of sensors due to their ability to form complexes with various analytes .

Methods of Application

These compounds are incorporated into sensor designs, where they act as molecular recognition elements to detect and quantify specific ions or molecules .

Results and Outcomes

Calix(5)arene-based sensors have been successful in detecting a wide range of substances with high sensitivity and selectivity .

Biotechnology: Biosensors and Drug Discovery

Summary of Application

Functionalized Calix(5)arene derivatives are applied in the development of biosensors and drug discovery due to their stable complexation with biomolecules .

Methods of Application

Calix(5)arene derivatives are synthesized with specific functional groups that can interact with target biomolecules, facilitating their use in diagnostic and therapeutic applications .

Results and Outcomes

The applications of functionalized Calix(5)arenes have been summarized in various studies, showing promise in the fields of biology and biotechnology .

Nanotechnology: Calix-Based Nanoparticles

Summary of Application

Calix(5)arene molecules are used to modify, reduce, template, and stabilize nanoparticles, which find applications in sensing, catalysis, and molecular recognition .

Methods of Application

Calix(5)arene acts as a capping agent for nanoparticles, influencing their size, shape, and functional properties .

Results and Outcomes

Research has shown that Calix(5)arene-protected nanoparticles exhibit enhanced performance in various nanotechnological applications, leading to significant advancements in the field .

This analysis provides a detailed overview of the diverse applications of Calix(5)arene across different scientific fields, highlighting the methods used and the impactful results obtained. The versatility of Calix(5)arene in facilitating advancements in these areas is evident from the wide range of applications and the promising outcomes reported in the literature.

Pharmaceutical Field: Antibacterial Drugs

Summary of Application

Calix(5)arene derivatives have been identified as promising candidates for antibacterial drugs, particularly in combating antimicrobial resistance .

Methods of Application

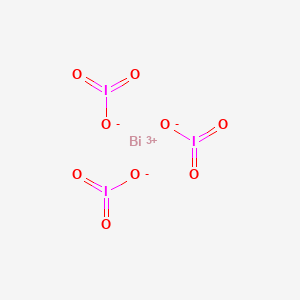

Researchers have been exploring the regioselective polyfunctionalization of Calix(5)arene to design intrinsically active prodrugs or metallic Calixarene complexes .

Results and Outcomes

The studies have shown that these compounds exhibit excellent antibacterial activity against a range of bacterial infections, including those that are resistant to conventional antibiotics .

Supramolecular Chemistry: Capsules to Polymers

Summary of Application

Calix(5)arene plays a crucial role in the evolution of supramolecular oligo/polymers, from capsular complex self-assembly to polymer formation .

Methods of Application

This application leverages host-guest interactions for the non-covalent linking of monomers, leading to the assembly of supramolecular polymers with dynamic and reversible bonds .

Results and Outcomes

Calix(5)arene-based supramolecular polymers exhibit unconventional properties such as stimuli-responsiveness, adaptive behavior, and shape memory, which are highly valuable in material sciences .

Molecular Recognition: Sensing Devices

Summary of Application

Functionalized Calix(5)arenes are utilized in the development of various sensing devices due to their ability to bind selectively to specific analytes .

Methods of Application

These compounds are incorporated into electrochemical and optical sensors, as well as chiral recognition devices, where they serve as molecular recognition elements .

Results and Outcomes

Calix(5)arene-based sensors have been effective in detecting and quantifying a wide array of substances, enhancing the capabilities of analytical tools .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21,23,25(32),27,29-pentadecaene-31,32,33,34,35-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O5/c36-31-21-6-1-7-22(31)17-24-9-3-11-26(33(24)38)19-28-13-5-15-30(35(28)40)20-29-14-4-12-27(34(29)39)18-25-10-2-8-23(16-21)32(25)37/h1-15,36-40H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUBHEGFPPTWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC1=C6O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369363 | |

| Record name | Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calix[5]arene | |

CAS RN |

83933-03-3 | |

| Record name | Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83933-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

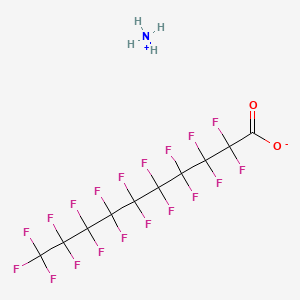

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)